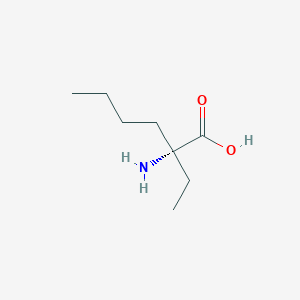

(R)-2-Amino-2-ethylhexanoic acid

Overview

Description

(R)-2-Amino-2-ethylhexanoic acid, or (R)-2-AEHA, is a chiral amino acid that is widely used in a variety of scientific and industrial applications. It is a non-proteinogenic amino acid, meaning it does not form part of the proteins found in living organisms, and is instead synthesized in the laboratory. It is a powerful chiral reagent and is used in a wide range of chemical reactions, including asymmetric synthesis and resolution. It is also used in the production of pharmaceuticals, food additives, and other industrial products.

Scientific Research Applications

In chemistry, Iron(III) 2-ethylhexanoate serves as a novel, mild catalyst for stereoselective Diels-Alder reactions, useful for producing specific organic compounds (Gorman & Tomlinson, 1998).

In pharmacology and toxicology, the (R)-enantiomer of sodium 2-ethylhexanoate has been studied for its teratogenic effects, showing more potency in causing malformations than its (S)-enantiomer (Collins et al., 1992).

6-Aminohexanoic acid, closely related to (R)-2-Amino-2-ethylhexanoic acid, is significant in chemical synthesis, polyamide synthetic fibers, and biologically active structures. It's utilized in antifibrinolytic drugs and peptide modification (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

2-Ethylhexanoic acid acts as a reusable, eco-friendly catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, offering high yields and short reaction times (Hekmatshoar et al., 2015).

In microbiology, the stereospecific inhibition of bacterial glutamic acid decarboxylase by analogues of this compound has been rationalized, contributing to the understanding of enzymatic inhibition (Jung, Metcalf, Lippert, & Casara, 1978).

In immunology, 2-EHA (2-ethylhexanoic acid) inhibits the activation of human polymorphonuclear leukocytes, suggesting potential immunosuppressive effects (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).

In biochemistry, phenylalanine antagonism in certain bacteria is influenced by compounds structurally similar to this compound (Smith, Skinner, & Shive, 1961).

The compound's stereoselectivity in inducing peroxisome proliferation has been observed, with different enantiomers showing varying levels of potency (Macherey, Grégoire, Tainturier, & Lhuguenot, 1992).

Environmental studies have investigated the biodegradation of di-ester plasticizers, producing toxic metabolites. Compounds like adipic acid and 2-ethylhexanol, structurally related to this compound, inhibit microbial growth (Nalli, Cooper, & Nicell, 2006).

In materials science, metal 2-ethylhexanoates serve as precursors and catalysts, finding applications in ring opening polymerizations and as driers in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

properties

IUPAC Name |

(2R)-2-amino-2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDXVGQYPUXXER-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@](CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921496 | |

| Record name | 2-Ethylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114781-14-5 | |

| Record name | 2-Ethylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

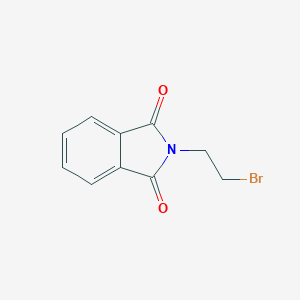

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

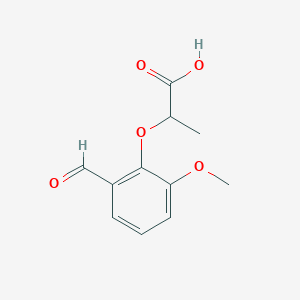

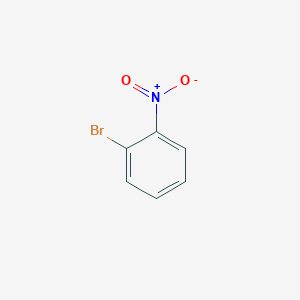

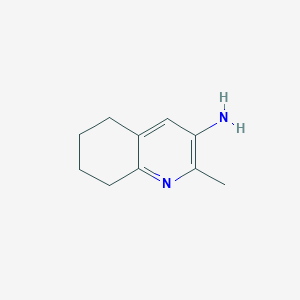

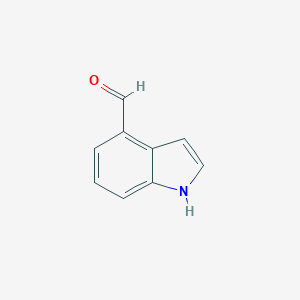

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)